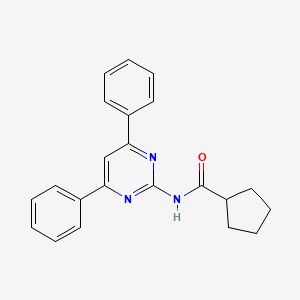

N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide

Description

Properties

CAS No. |

820961-74-8 |

|---|---|

Molecular Formula |

C22H21N3O |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide |

InChI |

InChI=1S/C22H21N3O/c26-21(18-13-7-8-14-18)25-22-23-19(16-9-3-1-4-10-16)15-20(24-22)17-11-5-2-6-12-17/h1-6,9-12,15,18H,7-8,13-14H2,(H,23,24,25,26) |

InChI Key |

NVVQQBAOOOCQIE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Core Construction

- The pyrimidine ring substituted at positions 4 and 6 with phenyl groups is commonly synthesized via condensation reactions involving β-diketones or β-ketoesters with amidines or guanidine derivatives.

- For example, a typical method involves the condensation of benzoylacetone derivatives with amidines under reflux in polar solvents such as ethanol or acetic acid, yielding 4,6-diphenylpyrimidin-2-amine as a key intermediate.

Purification and Characterization

- The intermediate is purified by recrystallization or column chromatography.

- Characterization is performed by NMR, IR, and mass spectrometry to confirm the pyrimidine structure and substitution pattern.

Amide Bond Formation with Cyclopentanecarboxylic Acid

Activation of Cyclopentanecarboxylic Acid

- Cyclopentanecarboxylic acid is converted into an activated form to facilitate amide bond formation.

- Common activating agents include:

- Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Acid chlorides formed by reaction with thionyl chloride (SOCl2) or oxalyl chloride

Coupling Reaction

- The activated acid derivative is reacted with 4,6-diphenylpyrimidin-2-amine in anhydrous solvents such as dichloromethane or dimethylformamide (DMF).

- The reaction is typically carried out at room temperature or slightly elevated temperatures (25–60 °C) under inert atmosphere (nitrogen or argon) to prevent side reactions.

- A base such as triethylamine or pyridine is added to scavenge the generated acid and drive the reaction forward.

Workup and Purification

- After completion, the reaction mixture is quenched with water and extracted with organic solvents.

- The crude product is purified by recrystallization or chromatographic techniques (silica gel column chromatography).

- Final compound purity is confirmed by HPLC, NMR, and mass spectrometry.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 1 | Benzoylacetone + amidine | Ethanol/Acetic acid | Reflux (~80-100 °C) | Pyrimidine ring formation |

| 2 | Cyclopentanecarboxylic acid + DCC or SOCl2 | DCM or DMF | 25–60 °C | Activation of acid and amide coupling |

| 3 | 4,6-Diphenylpyrimidin-2-amine + activated acid | DCM or DMF | Room temp to 60 °C | Amide bond formation |

| 4 | Workup: aqueous quench, extraction | Various | Ambient | Purification by recrystallization or chromatography |

Detailed Research Findings and Notes

- Pyrimidine synthesis : Literature and patents on pyrimidine kinase inhibitors (e.g., WO2011110612A1) describe similar pyrimidine ring syntheses with diphenyl substitution, confirming the feasibility of the condensation approach for the 4,6-diphenylpyrimidin-2-amine intermediate.

- Amide coupling : Standard peptide coupling chemistry is applicable here, with carbodiimide-mediated coupling being the most common and efficient method for forming the cyclopentanecarboxamide linkage.

- Reaction optimization : Use of coupling additives such as hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can improve yields and reduce side reactions.

- Purity and yield : Reported yields for similar pyrimidine amides range from 60% to 85%, depending on reaction conditions and purification methods.

- Safety and handling : Reactions involving acid chlorides and carbodiimides require anhydrous conditions and proper ventilation due to the release of HCl and urea byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the pyrimidine core, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) and alkyl halides in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Alkylated derivatives.

Scientific Research Applications

N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell cycle regulation and apoptosis . This inhibition can lead to the arrest of cancer cell growth and induction of programmed cell death.

Comparison with Similar Compounds

Research Implications and Limitations

While direct data on this compound are absent in the provided evidence, comparisons with analogs suggest:

- Structural Optimization : Substituting the pyrimidine core with diphenyl groups may improve aromatic interactions and thermal stability.

- Pharmacological Caution: The cyclopentanecarboxamide group’s role in opioid analogs (e.g., cyclopentyl fentanyl) warrants rigorous toxicity studies for non-opioid applications .

Limitations : The absence of specific data on the target compound necessitates extrapolation from structural analogs. Further experimental validation is critical.

Q & A

Q. What are the standard synthetic routes for N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide, and how are reaction conditions optimized?

The compound is synthesized via coupling reactions between cyclopentanecarboxylic acid derivatives and functionalized pyrimidine amines. A common method involves using coupling reagents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) as a base. For example, analogous syntheses achieve yields up to 68% after purification by flash chromatography (gradient: 0–100% ethyl acetate in petroleum ether) . Optimization may include adjusting stoichiometry (1:1.2 molar ratio of acid to amine), solvent polarity, or reaction duration (e.g., overnight stirring at 22°C) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- 1H/13C NMR : To verify functional groups (e.g., cyclopentane protons at δ 1.5–2.0 ppm, pyrimidine aromatic signals at δ 7.2–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 585.2016 [M+H]+ for a related carboxamide derivative) .

- LC-MS : Assesses purity (>95% by UV detection at 254 nm) and identifies byproducts .

Q. How are melting points and solubility profiles determined for quality control?

Melting points are measured via capillary tube methods (e.g., 148–201°C for hydrazine-carbothioamide analogues) . Solubility is tested in solvents like DMSO, methanol, or aqueous buffers (pH 7.4) using gravimetric or UV-Vis quantification .

Advanced Research Questions

Q. What strategies resolve low yields during scale-up synthesis of this compound?

Low yields may arise from incomplete coupling or side reactions. Solutions include:

- Reagent optimization : Switching to more efficient coupling agents (e.g., HATU instead of COMU) .

- Purification refinement : Using preparative HPLC for polar byproducts or recrystallization in ethyl acetate/hexane mixtures .

- Kinetic studies : Monitoring reaction progress via TLC or in situ IR to identify bottlenecks .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with targets like CDK9 kinase. For example, docking scores (ΔG ≈ −9.5 kcal/mol) and hydrogen-bonding patterns with active-site residues (e.g., Asp108, Lys48) can prioritize compounds for in vitro testing .

Q. What experimental approaches validate the compound’s mechanism of action in cellular assays?

- Kinase inhibition assays : Measure IC50 values using fluorescence-based ATP competition assays (e.g., 0.2 µM for CDK9 inhibition) .

- Apoptosis analysis : Flow cytometry with Annexin V/PI staining quantifies cell death in pancreatic cancer lines (e.g., MIA PaCa-2) .

- Western blotting : Detects downstream biomarkers (e.g., cleaved PARP, phosphorylated RNA polymerase II) .

Q. How do structural modifications (e.g., pyrimidine substitution) impact biological activity?

Structure-activity relationship (SAR) studies compare analogues:

- 4,6-Diphenylpyrimidine : Enhances π-π stacking with hydrophobic kinase pockets .

- Cyclopentane vs. cyclohexane : Smaller ring size improves steric compatibility with target active sites (e.g., 2-fold higher potency in cyclopentane derivatives) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activity across studies?

- Standardize assays : Use identical cell lines (e.g., PANC-1 pancreatic cells) and protocols (e.g., MTT viability assays at 48 hours) .

- Control variables : Match solvent concentrations (e.g., ≤0.1% DMSO) and serum conditions (10% FBS) to minimize variability .

- Validate via orthogonal methods : Confirm anti-proliferative effects with clonogenic assays or live-cell imaging .

Q. Why might crystallographic data for this compound be absent in public databases?

The compound’s flexibility (e.g., rotatable bonds in the cyclopentane-carboxamide moiety) may hinder crystal formation. Solutions include:

- Co-crystallization : With stabilizing ligands or proteins .

- Advanced software : Use SHELXL for refining twinned or low-resolution data .

Methodological Best Practices

Q. What purification techniques are recommended for polar byproducts in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.